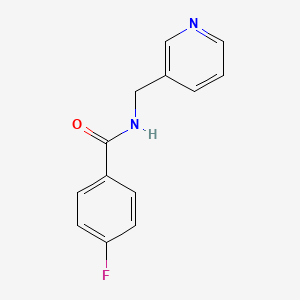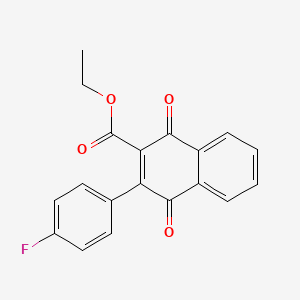![molecular formula C15H21N5O2 B5871176 N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5871176.png)
N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide, also known as CB1 inverse agonist, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent antagonist of the cannabinoid receptor type 1 (CB1), which is found in the brain and other parts of the body.
作用機序
N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide acts as a N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide inverse agonist by binding to the N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide receptor and inducing a conformational change that reduces its activity. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of the N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide receptor and reduce the levels of endocannabinoids in the brain. In vivo studies have shown that N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide can reduce pain, anxiety, and depression-like behaviors in animal models.
実験室実験の利点と制限
One of the main advantages of using N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide in lab experiments is its potent and selective N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide inverse agonist activity. This makes it a valuable tool for studying the role of the endocannabinoid system in various physiological and pathological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide. One potential direction is the development of more potent and selective N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide inverse agonists for use in scientific research. Another direction is the investigation of the effects of N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide on other receptors and signaling pathways that are involved in the regulation of physiological processes. Additionally, the use of N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide in preclinical and clinical studies for the treatment of various diseases and disorders is an area of active research.
In conclusion, N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide is a potent N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide inverse agonist that has been extensively studied for its potential applications in scientific research. This compound has a well-defined mechanism of action, and its biochemical and physiological effects have been extensively characterized. While there are limitations to its use in lab experiments, there are many future directions for the study of N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide that hold promise for advancing our understanding of the endocannabinoid system and its role in various physiological and pathological processes.
合成法
The synthesis of N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide involves the reaction of cyclohexyl isocyanate with 2-pyrazinecarboxylic acid hydrazide in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain a white solid with a high purity.
科学的研究の応用
N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide has been extensively studied for its potential applications in scientific research. This compound is a potent N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide inverse agonist, which means that it can block the effects of cannabinoids on the N-cyclohexyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide receptor. This makes it a valuable tool for studying the role of the endocannabinoid system in various physiological and pathological processes.
特性
IUPAC Name |
N-[(E)-[4-(cyclohexylamino)-4-oxobutan-2-ylidene]amino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-11(9-14(21)18-12-5-3-2-4-6-12)19-20-15(22)13-10-16-7-8-17-13/h7-8,10,12H,2-6,9H2,1H3,(H,18,21)(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVWJEJISJUQGF-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5871100.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)

![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5871126.png)

![2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871139.png)
![11-(4-methyl-1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5871153.png)
![methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate](/img/structure/B5871159.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-4-methylbenzohydrazide](/img/structure/B5871181.png)
![4-[5-(1-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871195.png)
![4,5-dimethyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5871209.png)